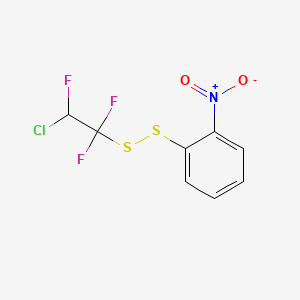
2-Chloro-1,1,2-trifluoroethyl 2-nitrophenyl disulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1,1,2-trifluoroethyl 2-nitrophenyl disulfide is an organic compound characterized by the presence of both chloro and trifluoroethyl groups attached to a nitrophenyl disulfide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,1,2-trifluoroethyl 2-nitrophenyl disulfide typically involves the reaction of 2-nitrophenyl disulfide with 2-chloro-1,1,2-trifluoroethyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is conducted in an organic solvent, such as dichloromethane or toluene, at a controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent product quality. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings to optimize production efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1,1,2-trifluoroethyl 2-nitrophenyl disulfide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate and are carried out in polar aprotic solvents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and various substituted derivatives depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1,1,2-trifluoroethyl 2-nitrophenyl disulfide has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Chloro-1,1,2-trifluoroethyl 2-nitrophenyl disulfide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The exact pathways and molecular targets are subjects of ongoing research to fully elucidate the compound’s effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-1,1,2-trifluoroethyl 4-nitrophenyl ether
- 2-Chloro-1,1,2-trifluoroethyl difluoromethyl ether
- 2-Chloro-1,1,2-trifluoroethyl ethyl ether
Uniqueness
2-Chloro-1,1,2-trifluoroethyl 2-nitrophenyl disulfide is unique due to the presence of both chloro and trifluoroethyl groups attached to a nitrophenyl disulfide moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
133831-59-1 |
|---|---|
Molekularformel |
C8H5ClF3NO2S2 |
Molekulargewicht |
303.7 g/mol |
IUPAC-Name |
1-[(2-chloro-1,1,2-trifluoroethyl)disulfanyl]-2-nitrobenzene |
InChI |
InChI=1S/C8H5ClF3NO2S2/c9-7(10)8(11,12)17-16-6-4-2-1-3-5(6)13(14)15/h1-4,7H |
InChI-Schlüssel |
LEXNUZSMGKBJHD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])SSC(C(F)Cl)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


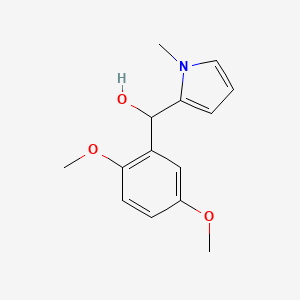


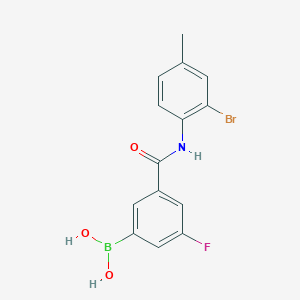

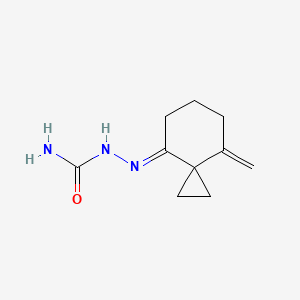



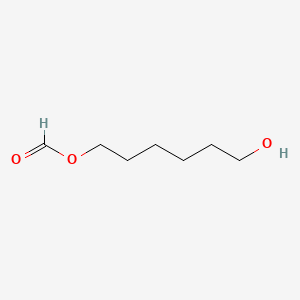
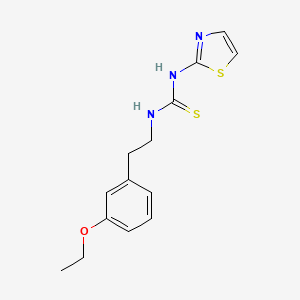

![1-Prop-2-enyl-3-[3-[4-[3-(prop-2-enylcarbamothioylamino)propyl]piperazin-1-yl]propyl]thiourea](/img/structure/B12646539.png)

